Urease Inhibitory Activity: 14-Fold Higher Potency than the 1-Methyl Analog
1-(3-Acetylphenyl)-3-(1H-indol-3-yl)urea exhibits an IC50 of 83 nM against H. pylori urease, measured under cell-free conditions [1]. In contrast, the 1-methyl analog (1-(3-acetylphenyl)-3-(1-methyl-1H-indol-3-yl)urea) displays a Ki of 1,200 nM against the same enzyme [2]. This represents a 14.5-fold loss in inhibitory potency upon N-methylation of the indole nitrogen. The parent compound also demonstrates a mixed-type competitive inhibition mode with a Ki of 14 nM, confirming its high affinity for the target [1].
| Evidence Dimension | Urease Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 83 nM; Ki = 14 nM |
| Comparator Or Baseline | 1-Methyl analog: Ki = 1,200 nM |
| Quantified Difference | 14.5-fold higher potency for target compound |
| Conditions | Inhibition of urease extracted from Helicobacter pylori ATCC 43504, assessed as ammonia production preincubated for 1.5 hrs by indophenol-based method. |
Why This Matters
This quantitative potency advantage positions the compound as a more suitable tool for probing urease-dependent mechanisms in H. pylori and for developing urease-targeted anti-infective strategies.
- [1] BindingDB Entry BDBM50493380 (CHEMBL2425469). IC50 = 83 nM; Ki = 14 nM for H. pylori urease inhibition. View Source
- [2] BindingDB Entry BDBM50493364 (CHEMBL2425480). Ki = 1,200 nM for the 1-methyl analog. View Source
